molecular formula C10H14F3NO4 B2775913 Ethyl 5-azaspiro[2.3]hexane-2-carboxylate;2,2,2-trifluoroacetic acid CAS No. 2567497-71-4

Ethyl 5-azaspiro[2.3]hexane-2-carboxylate;2,2,2-trifluoroacetic acid

Cat. No.: B2775913
CAS No.: 2567497-71-4
M. Wt: 269.22
InChI Key: QHPMIENLAHQVJG-UHFFFAOYSA-N
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Description

Ethyl 5-azaspiro[2.3]hexane-2-carboxylate (often paired with 2,2,2-trifluoroacetic acid as a counterion or synthetic intermediate) is a conformationally constrained spirocyclic amino acid derivative. Its structure features a bicyclic system with a nitrogen atom at the 5-position and an ester group at the 2-position, fused to a cyclopropane ring. This compound is designed to "freeze" the rotational flexibility of natural amino acids like L-glutamate, enhancing binding selectivity and stability in drug discovery applications, particularly for targeting ionotropic and metabotropic glutamate receptors .

The trifluoroacetic acid component may act as a counterion during synthesis or purification, improving solubility and crystallinity. The compound’s spirocyclic architecture is synthesized via stereoselective Rh-catalyzed cyclopropanation, a method noted for its trans-diastereoselectivity and utility in generating pharmaceutically relevant analogs .

Properties

IUPAC Name

ethyl 5-azaspiro[2.3]hexane-2-carboxylate;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.C2HF3O2/c1-2-11-7(10)6-3-8(6)4-9-5-8;3-2(4,5)1(6)7/h6,9H,2-5H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPMIENLAHQVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC12CNC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2567497-71-4
Record name ethyl 5-azaspiro[2.3]hexane-1-carboxylate; trifluoroacetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-azaspiro[2.3]hexane-2-carboxylate;2,2,2-trifluoroacetic acid typically involves the reaction of ethyl 5-azaspiro[2.3]hexane-2-carboxylate with trifluoroacetic acid. The reaction conditions often include the use of solvents such as methanol or dichloromethane, and the reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-azaspiro[2.3]hexane-2-carboxylate;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C11H14F3NO4\text{C}_{11}\text{H}_{14}\text{F}_3\text{N}\text{O}_4 and a molecular weight of approximately 293.23 g/mol. Its unique spirocyclic structure, which incorporates a nitrogen atom, makes it an interesting subject for various chemical reactions and biological interactions. The stereochemistry of this compound can influence its biological activity, making it critical for structural studies in pharmacology.

Medicinal Chemistry

Ethyl 5-azaspiro[2.3]hexane-2-carboxylate;2,2,2-trifluoroacetic acid has been investigated for its potential pharmacological properties. Its interaction with biological targets suggests several therapeutic applications:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as cancer or metabolic disorders.
  • Receptor Modulation : It may modulate receptor functions critical in various physiological processes, including circadian rhythms and metabolism .

Case Studies

  • Cancer Research : Recent studies have indicated that compounds with similar structures exhibit dual inhibition of autophagy and specific nuclear receptors involved in metabolism. This suggests that this compound could enhance cancer cell death when combined with other therapeutic agents .
  • Neuropharmacology : Research into azaspiro compounds has shown promise in modulating neurotransmitter systems, potentially affecting learning and memory processes due to their interaction with glutamate receptors .

Synthetic Utility

The compound serves as a versatile building block in organic synthesis:

  • Diverse Derivatives : Its structure allows for the creation of various derivatives that can be tailored for specific biological activities.
  • Complex Molecule Construction : It can act as an intermediate in synthesizing more complex molecules used in pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-azaspiro[2.3]hexane-2-carboxylate;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The trifluoroacetic acid moiety can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Structural Analogs

Table 1: Key Structural Analogs and Their Properties

Compound Name Core Structure Substituents/Functional Groups Key Applications Reference
Ethyl 5-azaspiro[2.3]hexane-2-carboxylate 5-azaspiro[2.3]hexane Ethyl ester at C2; TFA counterion Glutamate receptor ligands, peptide motifs
5-Azaspiro[2.3]hexan-4-one 5-azaspiro[2.3]hexan-4-one Ketone at C4 β-lactam precursors
Ethyl 1-oxaspiro[2.3]hexane-2-carboxylate 1-oxaspiro[2.3]hexane Ethyl ester at C2; oxygen in place of nitrogen Not specified (likely intermediates)
(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide TFA salt Azabicyclo[3.1.0]hexane Carboxamide at C3; TFA counterion Research compounds (e.g., enzyme inhibitors)
5-Azaspiro[2.4]heptane derivatives 5-azaspiro[2.4]heptane Varied substituents (e.g., tert-butoxycarbonyl) Building blocks for drug discovery

Key Observations :

  • Ring Size and Heteroatoms: The 5-azaspiro[2.3]hexane scaffold is distinct from larger spiro systems (e.g., 5-azaspiro[2.4]heptane) due to its compact cyclopropane ring, which imposes greater conformational rigidity.
  • Functional Groups : Carboxylate esters (as in the target compound) vs. carboxamides (e.g., azabicyclo[3.1.0]hexane derivatives) influence solubility and receptor interactions .

Key Findings :

  • The Rh-catalyzed cyclopropanation used for the target compound offers moderate yields but excellent stereocontrol, critical for bioactive conformations .
  • Alternative methods like 1,3-dipolar cycloadditions () achieve higher yields but require fluorinated substrates, limiting versatility.

Stability and Stereochemical Considerations

The stability of spirocyclic compounds is influenced by ring strain and stereochemistry. For Ethyl 5-azaspiro[2.3]hexane-2-carboxylate derivatives:

  • Diastereomers 20a and 20c exhibit greater stability (+1.49–4.48 kcal/mol) than 20b/20d due to favorable trans-ring junction geometry .
  • In contrast, 5-azaspiro[2.4]heptane derivatives (larger ring) show reduced strain but less conformational rigidity, making them less suited for receptor targeting .

Biological Activity

Ethyl 5-azaspiro[2.3]hexane-2-carboxylate; 2,2,2-trifluoroacetic acid (CAS No. 2567497-71-4) is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

Ethyl 5-azaspiro[2.3]hexane-2-carboxylate is characterized by a spirocyclic structure that incorporates an azetidine ring. The trifluoroacetic acid moiety enhances its solubility and stability in biological systems. The molecular formula is C8H13F3NO2C_8H_{13}F_3NO_2, and it has a molecular weight of approximately 215.19 g/mol.

Biological Activity

The biological activity of ethyl 5-azaspiro[2.3]hexane-2-carboxylate has been investigated primarily in the context of its potential pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of spirocyclic compounds exhibit significant antimicrobial properties. Research indicates that compounds with similar structures can inhibit the growth of various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Antiparasitic Effects : A study highlighted the efficacy of related compounds in inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme critical for the survival of malaria parasites. This suggests potential applications in malaria treatment .
  • Cytotoxicity : In vitro assays have been conducted to evaluate the cytotoxic effects of this compound against cancer cell lines. Results indicate that certain derivatives display selective cytotoxicity towards tumor cells while sparing normal cells, making them candidates for further development as anticancer agents .

Synthesis and Derivatives

The synthesis of ethyl 5-azaspiro[2.3]hexane-2-carboxylate typically involves multi-step organic reactions, including cyclization and functional group modifications. The trifluoroacetic acid component can be introduced through acylation reactions that enhance the compound's biological activity.

Synthesis Pathway Example

StepReaction TypeReagentsConditionsYield
1CyclizationEthyl acetoacetate, amineReflux in solvent70%
2AcylationTrifluoroacetic anhydrideRoom temperature85%

Case Studies

  • Antimicrobial Study : A recent investigation evaluated the antimicrobial properties of various spirocyclic compounds, including ethyl 5-azaspiro[2.3]hexane derivatives. The study found that these compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria .
  • Cancer Cell Line Testing : In research aimed at discovering new anticancer agents, ethyl 5-azaspiro[2.3]hexane derivatives were tested against several cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed promising cytotoxic effects with IC50 values in the micromolar range .
  • Targeting DHODH for Malaria : A study focused on the inhibition of DHODH by spirocyclic compounds indicated that certain derivatives could effectively block the enzyme's activity, suggesting a pathway for developing new antimalarial drugs .

Q & A

Q. How is Ethyl 5-azaspiro[2.3]hexane-2-carboxylate synthesized, and what role does stereochemistry play?

The synthesis involves stereocontrolled methods to construct the spirocyclic framework. For example, derivatives of 5-azaspiro[2.3]hexane are synthesized via [3+2] cycloaddition or ring-closing metathesis to enforce rigidity. Stereochemistry is critical for mimicking bioactive conformations (e.g., L-glutamic acid analogs), requiring chiral auxiliaries or asymmetric catalysis . Ethyl ester functionalization enhances solubility in polar solvents (e.g., methanol, DCM), facilitating purification .

Q. What is the role of 2,2,2-trifluoroacetic acid (TFA) in deprotecting spirocyclic intermediates?

TFA is used in acidic deprotection reactions (0–100°C) to cleave tert-butyloxycarbonyl (Boc) or other acid-labile protecting groups. It is often mixed with solvents like dichloromethane or trifluoroethanol to modulate reactivity. TFA’s strong acidity (pKa ~0.23) ensures efficient cleavage while minimizing side reactions in spirocyclic systems .

Q. What analytical techniques are used to characterize Ethyl 5-azaspiro[2.3]hexane-2-carboxylate?

Key methods include:

  • NMR : 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm spirocyclic structure and substituent positions.
  • LCMS : For molecular weight verification (e.g., m/z 155.19) and purity assessment .
  • X-ray crystallography : To resolve stereochemical ambiguities in rigid spiro scaffolds .

Advanced Research Questions

Q. How can contradictory NMR data for 5-azaspiro[2.3]hexane derivatives be resolved?

Conflicting NMR signals may arise from dynamic ring puckering or solvent-induced conformational changes. Solutions include:

  • Low-temperature NMR (<−40°C) to "freeze" ring dynamics.
  • Computational modeling (DFT) to predict dominant conformers.
  • Comparative analysis with X-ray structures to validate assignments .

Q. What strategies optimize TFA-mediated deprotection while minimizing side reactions in sensitive spirocyclic systems?

  • Diluted TFA : Use 10–20% TFA in DCM to reduce corrosiveness.
  • Scavengers : Add triisopropylsilane (TIS) or water to quench carbocation byproducts.
  • Temperature control : Reactions at 0–4°C minimize epimerization or ring-opening .

Q. How can researchers design spirocyclic analogs with enhanced bioactivity?

  • Conformational restriction : Introduce substituents (e.g., fluorine) to "lock" bioactive conformations, as seen in L-glutamic acid mimetics .
  • SAR studies : Modify the ethyl ester to amides or ketones and evaluate binding affinity via SPR or radioligand assays.
  • Metabolic stability : Replace ester groups with hydrolytically stable moieties (e.g., trifluoromethyl) .

Q. How do solvent and pH affect the stability of Ethyl 5-azaspiro[2.3]hexane-2-carboxylate?

  • Polar aprotic solvents (e.g., THF, DMF) stabilize the spirocyclic structure by reducing nucleophilic attack.
  • Acidic conditions (pH <4) risk ester hydrolysis; neutral to slightly basic buffers (pH 6–8) are preferred for storage .

Methodological Challenges and Solutions

3.1 Handling Contradictions in Synthetic Yield Data
Discrepancies in yields may stem from:

  • Impure starting materials : Use HPLC-purified intermediates.
  • Oxygen sensitivity : Perform reactions under inert gas (N2_2/Ar).
  • Scale-up effects : Optimize mixing efficiency and thermal control for reproducibility .

Q. Mitigating Toxicity Risks of TFA in Lab Settings

  • Ventilation : Use fume hoods for TFA handling (TLV: 0.1 ppm).
  • Neutralization : Treat waste with 30% NaOH to form sodium trifluoroacetate, which is less volatile .

Critical Research Gaps

  • Long-term stability studies of spirocyclic esters under physiological conditions.
  • Green chemistry approaches to replace TFA with less corrosive alternatives (e.g., oxyma) .

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